5.3-Fold Improvement in Target Potency via Cyanocyclobutyl Moiety Incorporation
In a study optimizing benzimidazole-based TRPV4 antagonists, the incorporation of a cyanocyclobutyl moiety (as found in the derivative of compound 2b) resulted in a significant improvement in potency compared to the benchmark compound GSK-Bz. The derivative containing the cyanocyclobutyl group exhibited an IC50 of 22.65 nM, which was 5.3-fold more potent than GSK-Bz, which had an IC50 of 121.6 nM, in a calcium imaging experiment [1].
| Evidence Dimension | Inhibition Potency (IC50) against TRPV4 |
|---|---|
| Target Compound Data | 22.65 nM |
| Comparator Or Baseline | GSK-Bz: 121.6 nM |
| Quantified Difference | 5.3-fold increase in potency |
| Conditions | Calcium imaging experiment on TRPV4 channels |
Why This Matters
This demonstrates that the cyanocyclobutyl group can directly translate to superior target engagement and functional potency in a cellular context, offering a clear advantage over other building blocks when optimizing lead compounds.
- [1] Ai C, Wang Z, Li P, et al. Discovery and pharmacological characterization of a novel benzimidazole TRPV4 antagonist with cyanocyclobutyl moiety. Eur J Med Chem. 2023;249:115137. View Source
